テトラデカン酸-2,2-D2

概要

説明

ミリスチン酸は、動物性および植物性脂肪、特にバター脂肪、ココナッツオイル、パーム油、ナツメグ油に多く含まれる14炭素飽和脂肪酸です . 重水素標識により、ミリスチン酸-d2は、様々な分析アプリケーションにおいてミリスチン酸の定量のための内部標準として有用になります .

2. 製法

合成経路と反応条件: ミリスチン酸-d2は、ミリスチン酸の重水素化によって合成することができます。このプロセスは、水素原子を重水素原子に置換することを伴います。 重水素化は、制御された条件下で触媒の存在下で重水素ガス(D2)を使用して達成できます .

工業生産方法: ミリスチン酸-d2の工業生産は、通常、高レベルの重水素の組み込みを保証するために、重水素化された試薬と溶媒を使用することを伴います。 このプロセスには、高純度と重水素含有量を持つ最終製品を得るための水素化、重水素化、精製などのステップが含まれる場合があります .

科学的研究の応用

ミリスチン酸-d2は、科学研究において幅広い用途があります。

作用機序

ミリスチン酸-d2は、様々な分子標的と経路を通じてその効果を発揮します。

タンパク質の脂質化: ミリスチン酸-d2は、ミリストイル補酵素Aに組み込まれ、N-ミリストイル転移酵素によって特定のタンパク質のN末端グリシンに転移されます。

グルコース代謝: ミリスチン酸-d2は、ジアシルグリセロールキナーゼδのレベルを増加させることが示されており、筋肉細胞におけるグルコースの取り込みを高め、糖尿病モデルにおけるグルコース耐性を改善します.

類似の化合物:

パルミチン酸-d2: 同様の分析目的で使用される、同様の重水素標識を有する16炭素飽和脂肪酸.

ステアリン酸-d2: 脂質研究と定量に使用される、18炭素飽和脂肪酸.

独自性: ミリスチン酸-d2は、その特定の14炭素鎖長と、パルミチン酸やステアリン酸などのより長い鎖の脂肪酸ではそれほど顕著ではない、タンパク質の脂質化における役割によりユニークです .

生化学分析

Biochemical Properties

Tetradecanoic-2,2-D2 acid interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the action of carboxylesterase (EC 3.1.1.1), an enzyme involved in the hydrolysis of carboxylic ester compounds . The nature of these interactions is primarily inhibitory, affecting the enzymatic activity and thus influencing biochemical reactions .

Cellular Effects

The effects of Tetradecanoic-2,2-D2 acid on cells are diverse. It has been found to have anti-virulence properties, reducing the production of pyocyanin, a virulence factor in Pseudomonas aeruginosa, by 35–58% at concentrations of 40 and 1,000 µM . It also reduces swarming by 90% without affecting biofilm formation . These effects indicate that Tetradecanoic-2,2-D2 acid can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Tetradecanoic-2,2-D2 acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit the action of carboxylesterase, an enzyme involved in the hydrolysis of carboxylic ester compounds . This inhibition can lead to changes in the metabolic processes within the cell .

Temporal Effects in Laboratory Settings

It is known that this compound has a molecular weight of 228.3709 , which may influence its stability and degradation over time.

Dosage Effects in Animal Models

In animal models, the coadministration of Tetradecanoic-2,2-D2 acid (200 and 1,000 µM) with Pseudomonas aeruginosa PA14 induced greater damage and reduced survival of the animals up to 50% . This suggests that the effects of Tetradecanoic-2,2-D2 acid can vary with different dosages, and high doses may have toxic or adverse effects .

Metabolic Pathways

Tetradecanoic-2,2-D2 acid is involved in the fatty acid biosynthesis pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: Myristic Acid-d2 can be synthesized through the deuteration of myristic acid. This process involves the replacement of hydrogen atoms with deuterium atoms. The deuteration can be achieved using deuterium gas (D2) in the presence of a catalyst under controlled conditions .

Industrial Production Methods: Industrial production of Myristic Acid-d2 typically involves the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may include steps such as hydrogenation, deuteration, and purification to obtain the final product with high purity and deuterium content .

化学反応の分析

反応の種類: ミリスチン酸-d2は、ミリスチン酸と同様の化学反応を起こし、以下を含みます。

酸化: ミリスチン酸-d2は、ミリスチンアルデヒドとミリスチンアルコールを生成するために酸化されることができます.

還元: ミリスチン酸-d2の還元は、ミリスチルアルコールを生成することができます.

エステル化: ミリスチン酸-d2は、アルコールと反応して、ミリスチルミリスチン酸などのエステルを生成することができます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります.

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます.

生成される主な製品:

還元: ミリスチルアルコール.

エステル化: ミリスチルミリスチン酸.

類似化合物との比較

Palmitic Acid-d2: A 16-carbon saturated fatty acid with similar deuterium labeling used for similar analytical purposes.

Stearic Acid-d2: An 18-carbon saturated fatty acid used in lipid research and quantification.

Uniqueness: Myristic Acid-d2 is unique due to its specific 14-carbon chain length and its role in protein lipidation, which is not as prominent in longer-chain fatty acids like palmitic acid and stearic acid .

特性

IUPAC Name |

2,2-dideuteriotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-KLTYLHELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

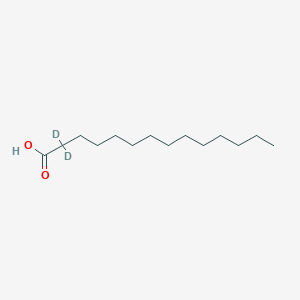

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。